molecular formula C4H6Cl2 B1205564 3,4-Dichloro-1-butene CAS No. 760-23-6

3,4-Dichloro-1-butene

Cat. No.: B1205564
CAS No.: 760-23-6
M. Wt: 124.99 g/mol
InChI Key: XVEASTGLHPVZNA-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
3,4-Dichloro-1-butene (DCB) is a chlorinated alkene with the molecular formula C₄H₆Cl₂, molecular weight 124.992 g/mol, and CAS number 760-23-6 . Its structure features chlorine atoms at the 3rd and 4th positions of a butene chain (CH₂Cl–CHCl–CH=CH₂), with a terminal double bond. The compound exists as a racemic mixture and is characterized by a boiling point of 118.6°C and a density of 1.153 g/cm³ at 25°C .

Synthesis and Industrial Relevance
DCB is primarily synthesized via the chlorination of 1,3-butadiene at low temperatures (40–120°C), which favors its formation alongside 1,4-dichloro-2-butene . It serves as a critical intermediate in the production of chloroprene (precursor to neoprene rubber) through dehydrochlorination with aqueous NaOH . Additionally, DCB is used in manufacturing nylon 6,6, synthetic rubber, and cosmetics .

Toxicity Profile Repeated exposure to DCB in rats (100–225 mg/kg/day for 8 weeks) caused neurotoxicity, including reduced grip strength and altered peripheral nerve function . Subchronic toxicity studies also noted decreased food consumption in treated rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-1-butene can be synthesized through the chlorination of butene. The process involves the addition of chlorine to butene in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of butene using chlorine gas. The reaction is conducted in a reactor where butene and chlorine gas are introduced, and the mixture is heated to facilitate the reaction. The product is then purified through distillation to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed:

Scientific Research Applications

Industrial Applications

Chloroprene Production
The primary application of 3,4-Dichloro-1-butene is in the synthesis of chloroprene. This process involves the dehydrochlorination of this compound to produce chloroprene. The reaction conditions and catalysts used can significantly affect the yield and purity of the chloroprene produced. The production process is typically conducted in closed systems to minimize exposure and environmental release .

Polychloroprene Manufacturing
Polychloroprene, produced from chloroprene, is widely used in various applications such as adhesives, coatings, and sealants due to its excellent chemical resistance and durability. The manufacturing process ensures that this compound does not remain as an impurity in the final product .

Toxicological Studies

Genotoxicity
Research has shown that this compound can induce structural chromosomal aberrations and polyploidy in cell lines. In vitro studies have demonstrated its potential genotoxic effects under certain conditions, raising concerns about its safety in occupational settings .

Acute Toxicity Studies
In animal studies, this compound has been found to exhibit moderate toxicity. The oral LD50 values were determined to be approximately 943 mg/kg for males and 946 mg/kg for females in rats. Symptoms observed included respiratory distress and gastrointestinal issues at higher doses .

Repeated Dose Toxicity
A repeated dose inhalation study indicated that exposure to high concentrations could lead to liver hypertrophy and other morphological changes in liver cells. The no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg/day for repeated oral administration .

Environmental Impact

Biodegradability and Bioaccumulation
this compound is classified as not readily biodegradable with low bioaccumulation potential. Environmental studies indicate that it primarily exists in the compartment where it is released during manufacturing processes. The compound's persistence raises concerns regarding its long-term environmental effects .

Regulatory Considerations
Due to its potential genotoxicity and environmental persistence, regulatory agencies recommend monitoring exposure levels during manufacturing processes. Occupational safety measures are crucial to minimize risks associated with inhalation and dermal contact during handling .

Summary of Key Findings

Property/Study Findings
Primary Use Intermediate for chloroprene production
Genotoxic Effects Induces chromosomal aberrations
Acute Toxicity (LD50) ~943 mg/kg (oral)
NOAEL (Repeated Dose) 10 mg/kg/day
Environmental Persistence Not readily biodegradable
Production Volume (Est.) 300,000 - 400,000 tonnes/year

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-butene involves its interaction with cellular components. It can undergo dehydrochlorination to form reactive intermediates that can interact with proteins and nucleic acids. These interactions can lead to various biological effects, including cytotoxicity and neurotoxicity. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dichloro-2-butene

Structural and Physical Properties
1,4-Dichloro-2-butene (ClCH₂–CH=CH–CH₂Cl ) is a structural isomer of DCB. Key differences include:

Property 3,4-Dichloro-1-butene 1,4-Dichloro-2-butene
Boiling Point (°C) 118.6 155.1 (trans isomer)
Density (g/cm³, 25°C) 1.153 1.183 (trans isomer)
Stability Isomerizes at elevated temps Thermodynamically more stable
Primary Use Chloroprene synthesis Nylon 6,6 intermediates
Reference

Chloroprene (2-Chloro-1,3-butadiene)

Relationship to DCB
Chloroprene (CH₂=CH–CCl=CH₂ ) is synthesized via dehydrochlorination of DCB using NaOH. This reaction is accelerated by phase-transfer catalysts, achieving 99% yield in 30 minutes .

Property Chloroprene This compound
Molecular Formula C₄H₅Cl C₄H₆Cl₂
Boiling Point (°C) 59.4 118.6
Primary Use Neoprene rubber production Chloroprene precursor
Toxicity Carcinogenic (IARC Group 2A) Neurotoxic (rodent models)
Reference

Industrial Significance Chloroprene’s polymerization yields neoprene, a synthetic rubber resistant to oil and heat. DCB’s role in chloroprene synthesis underscores its economic importance .

Biological Activity

3,4-Dichloro-1-butene (CAS Number: 760-23-6) is an industrial chemical primarily used in the synthesis of various organic compounds and polymers. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article will explore the biological activity of this compound, including its toxicity, metabolic pathways, and environmental impact.

  • Molecular Formula : C4H6Cl2
  • Molecular Weight : 124.99 g/mol
  • Purity : ≥98.0% (GC)

Toxicological Profile

The biological activity of this compound is largely characterized by its toxicity. Studies have indicated that exposure to this compound can lead to various adverse health effects, primarily through inhalation or dermal contact.

Acute Toxicity

Acute exposure to this compound has been shown to cause respiratory irritation and central nervous system effects. In laboratory studies, the compound demonstrated significant toxicity in rodent models:

  • LD50 (Oral, Rat) : Approximately 150 mg/kg .
  • Inhalation Toxicity : Rats exposed to high concentrations exhibited respiratory distress and neurological symptoms .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have revealed potential carcinogenic effects associated with chlorinated compounds similar to this compound. For instance, a study involving chloroprene (a related compound) indicated increased incidences of tumors in laboratory animals exposed to high concentrations over extended periods:

Exposure Concentration (ppm)Tumor Incidence (%)
Control (0)0
Low Dose (12.8)8
Mid Dose (32)36
High Dose (80)43

Notably, the study found that both male and female rodents showed increased rates of neoplasia at higher exposure levels .

Metabolism and Biotransformation

The metabolic pathways of this compound involve various enzymatic reactions leading to the formation of reactive metabolites. In vitro studies using liver microsomes have shown that it can be metabolized into alkylating agents capable of interacting with DNA, potentially leading to mutagenic effects .

Environmental Impact

This compound is also assessed for its environmental persistence and bioaccumulation potential. Studies indicate that it can undergo hydrolysis in aqueous environments, leading to the formation of less toxic by-products . However, its bioconcentration factor suggests a moderate potential for accumulation in aquatic organisms:

  • Bioconcentration Factor : 12.88 in bioaccumulation studies .

Case Study 1: Industrial Exposure

In an industrial setting where this compound is used as a solvent or intermediate in chemical synthesis, workers reported symptoms consistent with chemical exposure. Monitoring revealed that prolonged inhalation could lead to chronic respiratory issues and skin sensitization.

Case Study 2: Environmental Release

A case involving accidental release into a water body demonstrated the compound's ability to affect local aquatic life, with observed mortality rates in fish populations following exposure. The incident prompted further investigation into regulatory measures for handling chlorinated hydrocarbons in industrial processes.

Chemical Reactions Analysis

Production and Isomerization

3,4-DCB is synthesized via the gas phase chlorination of butadiene at temperatures exceeding 200°C . This process yields a mixture of 3,4-DCB, cis-1,4-dichlorobut-2-ene, and trans-1,4-dichlorobut-2-ene, along with minor amounts of low-boiling fractions (such as butadiene and 1-chlorobutadiene) and high-boiling contaminants (like trichlorobutenes) .

The crude reaction product undergoes several steps for work-up :

  • Unreacted butadiene is expelled.

  • The remaining product is subjected to preliminary distillation to separate the isomeric dichlorobutenes from high-boiling fractions.

  • 1,4-dichlorobutene-2 is isomerized in the presence of a catalyst to rearrange it into 3,4-DCB .

Dehydrochlorination

3,4-Dichloro-1-butene can undergo dehydrochlorination, a process used for preparing olefins and dienes . This reaction involves the removal of hydrogen chloride (HCl) from the molecule.

  • Catalytic Dehydrochlorination: The dehydrochlorination of this compound can be achieved using aqueous hydroxide solutions in the presence of phase transfer catalysts . The concentration of hydroxide affects the reaction rate, with higher concentrations potentially slowing the reaction .

  • Reaction Conditions: A typical setup involves a reactor with an agitator, thermometer, reflux condenser, and nitrogen inlet . The reaction is conducted under a nitrogen atmosphere, with sodium hydroxide solution and a catalyst . this compound, containing a polymerization inhibitor, is added, and the reaction proceeds at a controlled temperature .

Environmental Fate

If released into the environment, 3,4-DCB can undergo degradation through various pathways :

  • Atmospheric Degradation: In the atmosphere, 3,4-DCB reacts with photochemically produced hydroxyl radicals or ozone. The atmospheric half-life is estimated to be 14 hours via reaction with hydroxyl radicals and 23 hours via reaction with ozone at 25°C .

  • Hydrolysis: In water, 3,4-DCB can undergo abiotic degradation through hydrolysis, with 1,4-dihydroxybut-2-ene as the likely degradation product. The hydrolysis half-life varies with pH, measured at 20.9, 33.3, and 35.0 days at pH levels of 4, 7, and 9, respectively, at 25°C .

  • Biodegradation and Bioaccumulation: 3,4-DCB is classified as not readily biodegradable based on OECD testing . It also exhibits low bioaccumulation potential, with bioconcentration factors ranging from <0.28 to 13.34 .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-dichloro-1-butene, and how are reaction conditions optimized?

  • Synthesis via Chlorination of Butadiene : The addition of chlorine (Cl₂) to 1,3-butadiene in CCl₄ yields this compound (42%) alongside trans-1,4-dichloro-2-butene (58%) . Temperature and solvent choice significantly influence regioselectivity.
  • Dehydrochlorination : Treatment with dilute NaOH (40–80°C) removes HCl to produce chloroprene (2-chloro-1,3-butadiene). Phase transfer catalysts (e.g., quaternary ammonium salts) enhance reaction rates and yields (e.g., 99% in 30 min) .

Q. What standardized protocols exist for assessing in vivo toxicity of this compound?

  • Experimental Design : Oral administration in rats (e.g., 0.4–50 mg/kg/day) over 14–50 days reveals dose-dependent effects:

  • Food Consumption : Significant reduction in male and female rats at ≥2 mg/kg/day .
  • Organ Toxicity : Liver discoloration, kidney enlargement, and necrosis at higher doses (50 mg/kg) .
  • Reproductive Effects : Failure to induce pregnancy in males and altered lactation patterns in females .
    • Endpoint Measurements : Include clinical signs (e.g., reduced locomotor activity), histopathology, and reproductive success rates .

Advanced Research Questions

Q. How do reaction mechanisms and catalysts influence product distribution in this compound synthesis?

  • Regioselectivity : Chlorination of butadiene favors this compound under kinetic control (low temperatures), while thermodynamic control favors trans-1,4-dichloro-2-butene .
  • Catalytic Enhancement : Quaternary phosphonium/ammonium compounds accelerate dehydrochlorination by stabilizing intermediates at the phase boundary, reducing side products like 1-chloro-1,3-butadiene .

Q. How can conflicting mutagenicity data for this compound be resolved?

  • Key Discrepancy : Bartsch et al. reported increased mutagenicity with phenobarbital-treated mouse liver S-9 fractions, contrasting with typical rat S-9 results .
  • Methodological Variables :

  • Species Differences : Mouse S-9 may activate pro-mutagenic pathways more efficiently.
  • Chlorine Substitution : The allylic dichloro structure may enhance electrophilicity, requiring tailored metabolic activation conditions.
    • Resolution Strategy : Cross-species comparative assays and structural analogs (e.g., mono-chloro derivatives) to isolate contributing factors .

Q. What computational models are available to predict neurotoxicity, and how do they align with experimental data?

  • In Silico Tools : GastroPlus® and QSAR models integrate physicochemical properties (e.g., logP, molecular weight) to predict blood-brain barrier penetration and neurotoxic potential.
  • Experimental Validation : A 2022 study combined computational predictions with in vivo neurophysiological assessments (e.g., motor activity, electrophysiology) to validate neurotoxicity of this compound .
  • Integration : Calibrate models using dose-response data from rat studies (e.g., locomotor deficits at 0.4 mg/kg) .

Q. Data Contradiction Analysis

Q. Why do toxicity studies report variable NOAELs (No Observed Adverse Effect Levels) for this compound?

  • Dose Regimen : Shorter exposure periods (e.g., 14 days) may underestimate chronic effects observed in longer studies (e.g., 50 days) .
  • Sex-Specific Sensitivity : Females exhibit higher susceptibility to reproductive toxicity (e.g., lactation disruption) compared to males .
  • Mitigation : Use extended dosing protocols and sex-stratified statistical analysis in experimental design.

Q. Methodological Recommendations

  • Synthesis : Optimize chlorination temperature (≤40°C) and employ phase transfer catalysts for efficient dehydrochlorination .
  • Toxicology : Include longitudinal organ histopathology and cross-fostering assays to distinguish maternal vs. developmental effects .
  • Data Interpretation : Use species-specific S-9 fractions in mutagenicity assays and validate computational predictions with in vivo endpoints .

Properties

IUPAC Name

3,4-dichlorobut-1-ene
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InChI

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2,4H,1,3H2
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InChI Key

XVEASTGLHPVZNA-UHFFFAOYSA-N
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Canonical SMILES

C=CC(CCl)Cl
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Molecular Formula

C4H6Cl2
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DSSTOX Substance ID

DTXSID8022113
Record name 3,4-Dichloro-1-butene
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Molecular Weight

124.99 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 3,4-Dichloro-1-butene
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Boiling Point

118.6 °C
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Flash Point

45 °C, 113 °F; 45 °C (CLOSED CUP)
Record name 3,4-Dichloro-1-butene
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Solubility

420 mg/l of water; soluble in polar solvents., Soluble in ethanol, ether and benzene, Very soluble in benzene and chloroform.
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Density

1.153 @ 25 °C/4 °C
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Vapor Pressure

21.9 [mmHg], 21.9 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQ

CAS No.

760-23-6
Record name 3,4-Dichloro-1-butene
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Record name 1-Butene, 3,4-dichloro-
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Melting Point

-61 °C
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Synthesis routes and methods I

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Synthesis routes and methods II

Procedure details

In order to carry out the process according to the invention, a solution of sodium butylate in n-butanol is first prepared in a manner which is in itself known, for example by dehydrating an aqueous solution of sodium hydroxide by means of n-butanol. The azeotropic dehydration can be so carried out that a binary mixture of n-butanol and water is taken off at the top in a first distillation column, the upper phase obtained after condensation and separation of the layers is returned to the distillation and the lower phase is freed from dissolved n-butanol by stripping in a second distillation column, and the top product from the second column is combined with the top product from the first column. Pure waste water is obtained as the sump product from the second column. The sump product from the first column is the solution of sodium butylate in n-butanol which is required for the reaction with 3,4-dichlorobut-1-ene. The reaction with 3,4-dichlorobut-1-ene is carried out in the liquid phase at temperatures of 0° to 200° C, for example 20° to 60° C, preferably in the absence of molecular oxygen. The process according to the invention can now be carried out using different variants. A common characteristic of all the variants is that the distillation of the reaction mixture obtained from the reaction of sodium butylate/n-butanol and 3,4-dichlorobut-1-ene in order to separate off the chloroprene formed is carried out in the presence of sodium chloride, which is also formed and is in a suspended form. This means that there is, in the distillation column, a suspension of sodium chloride in the reaction mixture or, respectively, in n-butanol, for example on the trays of a bubble tray column or sieve tray column which is used as the distillation unit, this suspension being below the feed point for the sodium butylate/n-butanol solution and for 3,4-dichlorobut-1-ene when the reaction is carried out in a distillation column or below the feed point for the reaction mixture if the reaction is carried out in a separate reaction vessel and the reaction mixture is transferred to a distillation column in order to separate off the chloroprene by distillation. Various embodiments of the process are described below.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dichloro-1-butene
3,4-Dichloro-1-butene
3,4-Dichloro-1-butene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.